
Carbamide peroxide
Overview
Description
Carbamide peroxide is a chemical compound composed of hydrogen peroxide and urea. Its chemical formula is CH₆N₂O₃ When used in cosmetic dentistry, this compound acts as the active whitening ingredient in tooth whitening procedures .
Preparation Methods
Synthetic Routes:: Carbamide peroxide can be synthesized by combining hydrogen peroxide with urea. The reaction proceeds as follows:
H₂O₂ + (NH₂)₂CO → CH₆N₂O₃ + H₂O
Industrial Production:: this compound is commonly produced for dental and cosmetic applications. It is available in various concentrations for at-home teeth whitening kits and professional in-office treatments.
Chemical Reactions Analysis
Types of Reactions:: Carbamide peroxide, like hydrogen peroxide, is an oxidizing agent. It effectively removes stains by breaking down their chemical composition. Common reactions include oxidation and reduction processes.
Reagents and Conditions:: this compound undergoes slow decomposition, releasing 50% of its whitening effects within the first 2 hours of application and the remainder over the next 6 hours. This gradual release makes it suitable for professional tooth whitening procedures.
Scientific Research Applications
Tooth Whitening
The primary application of carbamide peroxide is in tooth whitening products. Various concentrations (commonly 10% to 16%) are utilized in at-home bleaching kits and professional treatments.
- Efficacy : Clinical trials have demonstrated that both 10% and 16% this compound concentrations effectively whiten teeth with minimal side effects such as transient sensitivity . The whitening effect is significant, with studies showing a noticeable improvement in tooth shade after treatment .
Antibacterial Properties
This compound exhibits antibacterial effects, making it beneficial in treating oral conditions:
- Cariostatic Effects : It helps in the prevention of dental caries by inhibiting bacterial growth . This property is particularly useful in orthodontics, where maintaining oral hygiene is crucial.
- Wound Healing : In oral surgery, this compound aids in wound debridement and promotes tissue healing due to its bactericidal properties .
Periodontal Therapy
This compound is employed in periodontal treatments to reduce bacterial load and promote healing of soft tissues. Its application can enhance patient outcomes by managing oral biofilms effectively .
Endodontics
In endodontic procedures, this compound can be used for internal bleaching of discolored teeth post-root canal treatment. This application helps restore aesthetics while ensuring that the tooth remains healthy .
Clinical Studies
Numerous studies have investigated the efficacy and safety of this compound across different concentrations:
- A randomized clinical trial indicated that both 10% and 16% formulations were effective for at-home bleaching with comparable results concerning tooth sensitivity and whitening efficacy .
- Research comparing this compound with hydrogen peroxide showed that this compound could achieve similar or superior whitening results with less sensitivity reported by patients .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : Demonstrated significant color change in patients using tray-delivered this compound compared to other bleaching agents, reinforcing its effectiveness as a whitening agent .
- Case Study 2 : Evaluated the impact of this compound on patients undergoing orthodontic treatment, noting improvements in oral hygiene and reduced plaque accumulation due to its antibacterial properties .
Summary Table of this compound Applications
Application Area | Specific Use | Concentration Range | Key Benefits |
---|---|---|---|
Tooth Whitening | At-home and professional treatments | 10% - 16% | Effective whitening with minimal sensitivity |
Antibacterial Treatment | Oral hygiene maintenance | Varies | Reduces cariogenic bacteria |
Wound Healing | Post-surgical care | Varies | Promotes tissue healing |
Endodontics | Internal bleaching | Varies | Restores aesthetics after root canal |
Periodontal Therapy | Reduces bacteria in periodontal disease | Varies | Enhances healing of soft tissues |
Mechanism of Action
Carbamide peroxide’s whitening effect occurs through the breakdown of stains. It targets chromophores responsible for discoloration, disrupting their structure and enhancing tooth whiteness. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Carbamide peroxide shares similarities with hydrogen peroxide, but its slower release and unique composition set it apart. Other similar compounds include hydrogen peroxide, sodium percarbonate, and sodium perborate.
Biological Activity
Carbamide peroxide (CP) is a compound widely recognized for its applications in dentistry, particularly in tooth whitening treatments. It is a solid compound that decomposes in water to yield urea, hydrogen peroxide, and oxygen, making it a dual-action agent with both bleaching and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in dental applications, and potential therapeutic uses.
This compound is synthesized as a stable compound that releases oxygen upon decomposition. This release occurs through hydrolysis, producing hydrogen peroxide, which acts as an oxidizing agent. The mechanism can be summarized as follows:
-
Decomposition Reaction :
-
Oxidative Action :
- The hydrogen peroxide generated exhibits strong oxidative properties, leading to the breakdown of chromophores in teeth that cause discoloration.
- Reactive oxygen species (ROS) produced during this process can also exert antimicrobial effects against oral pathogens.
Efficacy in Tooth Whitening
Numerous studies have evaluated the effectiveness of this compound concentrations in tooth bleaching treatments. A systematic review highlighted the following findings:
- Concentration Variability : Both 10% and 16% this compound formulations have been shown to significantly lighten tooth color after treatment periods of up to four weeks .
- Sensitivity Assessment : Tooth sensitivity was monitored throughout the studies, revealing no significant difference between varying concentrations regarding discomfort levels .
Table 1: Summary of Clinical Studies on this compound Efficacy
Case Studies in Dental Applications
Several case studies illustrate the practical application of this compound in dental aesthetics:
- Case Study: Discolored Teeth Treatment :
- Long-term Efficacy :
Potential Therapeutic Applications
Beyond dental uses, recent research has explored the broader biological activities of carbamide derivatives:
- Antimicrobial Properties : Studies indicate that carbamide derivatives exhibit antimicrobial effects against various pathogens due to their ability to disrupt bacterial cell membranes .
- Anticancer Activity : Certain unsymmetrical carbamide derivatives have shown cytotoxic effects against cancer cell lines (e.g., MCF-7 for breast cancer), indicating potential for therapeutic development .
Table 2: Biological Activities of Carbamide Derivatives
Compound Type | Activity Type | Target Organisms/Cells |
---|---|---|
This compound | Antimicrobial | Oral pathogens |
Unsymmetrical Carbamides | Anticancer | MCF-7, HCT-116 (colon) |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for carbamide peroxide in laboratory settings to ensure stability and safety?
this compound must be stored in light-resistant, airtight containers at 2–8°C to prevent decomposition. Avoid exposure to reducing agents, combustible materials, and incompatible substances. Laboratories should implement segregated storage areas with inert gas purging for long-term stability. Regularly monitor containers for peroxide formation using standardized testing protocols (e.g., potassium iodide-starch test strips) and record results .
Q. How does this compound compare to hydrogen peroxide in terms of efficacy and safety in dental whitening research?
At equivalent active oxygen concentrations (e.g., 10% this compound ≈ 3.3% hydrogen peroxide), both agents reduce enamel microhardness and induce sensitivity. However, this compound’s slower decomposition (6–8 hours) allows prolonged, controlled release, reducing acute cytotoxicity compared to hydrogen peroxide’s rapid oxidation (30–60 minutes). Validate comparisons using in vitro models with standardized exposure times (e.g., 2–3 hours/day for 14 days) and microhardness testing (Vickers or Knoop) .
Q. What concentration ranges of this compound are most commonly validated in academic studies for dental applications?
10% this compound is the most studied concentration, supported by the American Dental Association (ADA) for safety and efficacy. Higher concentrations (15–20%) accelerate whitening but increase enamel porosity and pulp inflammation risks. Justify deviations from 10% with in situ models measuring color change (ΔE via spectrophotometry) and biocompatibility (MTT assays on gingival fibroblasts) .
Advanced Research Questions
Q. What experimental methodologies are recommended to assess the impact of this compound on enamel microhardness, and how can confounding variables be controlled?
Use bovine or human enamel specimens subjected to cyclic treatment (e.g., 8 hours/day for 14 days). Control pH (6.8–7.0), temperature (37°C), and artificial saliva immersion between exposures. Assess microhardness via Vickers indentation, surface morphology via SEM, and mineral loss via energy-dispersive X-ray spectroscopy (EDX). Normalize data against untreated controls and account for inter-tooth variability using randomized block designs .
Q. How should researchers address contradictions in studies comparing the whitening efficacy of this compound at varying concentrations and application times?
Conduct systematic reviews with meta-regression to isolate variables (concentration, exposure duration, pH). For primary studies, use factorial designs to test interactions. For example, compare 10% (4 hours/day) vs. 20% (2 hours/day) in a split-mouth trial, measuring ΔE and enamel roughness (Ra) via profilometry. Apply mixed-effects models to account for patient-level heterogeneity .
Q. What are the best practices for designing studies to evaluate the interaction between this compound and reducing agents, considering its incompatibility?
Use calorimetry (e.g., differential scanning calorimetry) to assess exothermic reactions under controlled conditions. Pair this compound with common reductants (e.g., ascorbic acid) in stoichiometric ratios and monitor gas evolution (O₂, CO₂) via gas chromatography. Include inert atmospheres (N₂ gloveboxes) and real-time temperature logging to prevent uncontrolled decomposition .
Q. What safety protocols should be implemented when handling this compound in experiments involving prolonged exposure or high concentrations?
Use fume hoods with ≥100 ft/min airflow, nitrile gloves, and polycarbonate face shields. Implement peroxide-specific spill kits (vermiculite, neutralizers) and avoid combustible absorbents. For high-concentration work (>15%), pre-test for peroxides and limit storage to ≤3 months. Document hazard controls per OSHA 29 CFR 1910.1450 .
Q. How can researchers mitigate the risk of peroxide formation in this compound solutions during long-term storage?
Add stabilizers (e.g., EDTA, sodium stannate) to chelate metal catalysts. Store under argon in amber glass vials with PTFE-lined caps. Monitor peroxide levels monthly via iodometric titration and discard if exceeding 10 ppm. For lab-synthesized batches, use accelerated aging studies (40°C/75% RH) to predict shelf life .
Q. What methodological considerations are critical when comparing this compound with natural bleaching agents in terms of efficacy and enamel safety?
Standardize natural extracts (e.g., Averrhoa bilimbi gel) to active ingredient concentrations (e.g., malic acid) using HPLC. Compare equivalent treatment durations (e.g., 56 hours for watermelon extract vs. 42 hours for 10% this compound) and assess outcomes via CIELab color space analysis. Include negative controls (distilled water) and positive controls (hydrogen peroxide) to contextualize results .
Q. What analytical techniques are recommended for quantifying this compound decomposition products in experimental settings?
Employ high-performance liquid chromatography (HPLC) with UV detection (240 nm) to separate and quantify urea and hydrogen peroxide. Validate methods using spiked recovery studies and confirm degradation kinetics via Arrhenius plots. For real-time monitoring, use Raman spectroscopy to track O-O bond vibrational shifts (880–900 cm⁻¹) .
Properties
IUPAC Name |
hydrogen peroxide;urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLJVWUFPCUVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N.OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O.H2O2, CH6N2O3 | |
Record name | UREA HYDROGEN PEROXIDE | |
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DSSTOX Substance ID |
DTXSID9024726 | |
Record name | Carbamide peroxide | |
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Molecular Weight |
94.07 g/mol | |
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Physical Description |
Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics., White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS] | |
Record name | UREA HYDROGEN PEROXIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | UREA HYDROGEN PEROXIDE | |
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Record name | Carbamide peroxide | |
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Density |
0.8 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | UREA HYDROGEN PEROXIDE | |
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Mechanism of Action |
Carbamide peroxide release hydrogen peroxide upon contact with teeth, which is a strong oxidizing and bleaching agent. It also release free radicals such as H+ or H3O+. Hydrogen peroxide also acts as an antiseptic, especially in sites with relative anaerobiosis. Following otic administration, carbamide peroxide complex releases hydrogen peroxide that breaks up the hardened wax. The hydrogen peroxide component, which further breaks down into water, is also a cerumenolytic that hydrates the desquamated sheets of corneocytes, which are the major constituent of cerumen plugs. The glycerol and urea facilitates softening of the cerumen, either with or without syringing. Both hydrogen peroxide and urea mildly induce keratolysis with disintegration of the ear wax to help reduce the keratin-load in the ear debris and allow other active components to reach the skin under the debris. | |
Record name | Carbamide peroxide | |
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CAS No. |
124-43-6, 14479-85-7 | |
Record name | UREA HYDROGEN PEROXIDE | |
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Record name | Carbamide peroxide | |
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Record name | Carbamide peroxide | |
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Record name | Urea hydrogen peroxide | |
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Record name | CARBAMIDE PEROXIDE | |
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Melting Point |
167 to 185 °F (decomposes) (NTP, 1992), 75-85 | |
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Retrosynthesis Analysis
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